molecular formula C9H11ClF3N B6222168 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 912291-07-7

1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B6222168
CAS RN: 912291-07-7
M. Wt: 225.6
InChI Key:
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Description

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride, commonly referred to as MTFMA hydrochloride, is a chemical compound that has a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water and has a molecular weight of 230.71 g/mol. MTFMA hydrochloride is a derivative of phenethylamine and is commonly used as a precursor in the synthesis of a variety of compounds.

Scientific Research Applications

MTFMA hydrochloride has a wide range of applications in the scientific research field. It is commonly used as a reagent in the synthesis of a variety of compounds, such as psychoactive drugs, pharmaceuticals, and agrochemicals. It is also used as a starting material in the synthesis of a variety of compounds, such as N-alkylated amines and amides. Additionally, it is used as a reagent in the synthesis of a variety of organic compounds, such as carboxylic acids, esters, and amides.

Mechanism of Action

MTFMA hydrochloride is an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO enzymes, MTFMA hydrochloride can increase the levels of these neurotransmitters, which can lead to a variety of effects, including increased alertness, improved mood, and decreased anxiety.
Biochemical and Physiological Effects
MTFMA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to increased alertness, improved mood, and decreased anxiety. It has also been shown to have anti-inflammatory effects and to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been shown to have neuroprotective effects and to increase the levels of antioxidants in the brain.

Advantages and Limitations for Lab Experiments

MTFMA hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive, has a high purity, and is readily available. Additionally, it is water soluble and has a low toxicity. However, it does have some limitations. It has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, it is an inhibitor of MAO enzymes, so it may interfere with the results of certain experiments.

Future Directions

There are a number of potential future directions for the use of MTFMA hydrochloride. It could be used as a starting material in the synthesis of a variety of compounds, such as psychoactive drugs, pharmaceuticals, and agrochemicals. Additionally, it could be used in the development of MAO inhibitors for the treatment of depression and anxiety disorders. Furthermore, it could be used in the development of neuroprotective compounds for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used in the development of novel compounds for the treatment of a variety of diseases, such as cancer and diabetes.

Synthesis Methods

MTFMA hydrochloride can be synthesized using a two-step process. The first step involves the reaction of 1-phenylethylamine with trifluoroacetic acid to form the corresponding trifluoroacetamide. The second step involves the reaction of the trifluoroacetamide with hydrochloric acid to form MTFMA hydrochloride. The overall yield of this reaction is typically around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-5-(trifluoromethyl)benzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-5-(trifluoromethyl)benzaldehyde with excess methylamine in ethanol to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours to reduce the imine to the amine.", "Step 3: Quench the reaction with hydrochloric acid to form the hydrochloride salt of 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine." ] }

CAS RN

912291-07-7

Product Name

1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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